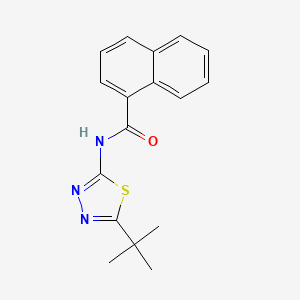![molecular formula C17H25N3O3S B5845275 4-methyl-N-[1-(4-morpholinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)
4-methyl-N-[1-(4-morpholinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[1-(4-morpholinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. This compound is commonly referred to as "MPS" and is a sulfonamide derivative that possesses a unique chemical structure. MPS has been the subject of several research studies due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of MPS is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. MPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. MPS has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
MPS has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MPS has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, MPS has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPS in lab experiments is its relatively simple synthesis method. MPS is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using MPS in lab experiments is its limited solubility in water. This can make it difficult to administer MPS to cells or animals in certain experimental settings.
Future Directions
There are several future directions for research on MPS. One potential avenue of research is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another potential area of research is to investigate its potential as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of MPS and its potential side effects. Overall, MPS has significant potential as a pharmacological agent and warrants further investigation.
Synthesis Methods
The synthesis of MPS involves the reaction of 4-methylbenzenesulfonyl chloride with N-(4-morpholinyl)-2-(1-pyrrolidinyl)ethylamine. This reaction takes place in the presence of a base, which leads to the formation of MPS. The synthesis of MPS is relatively straightforward and can be carried out using standard laboratory techniques.
Scientific Research Applications
MPS has been the subject of several research studies due to its potential pharmacological applications. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties. MPS has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(NE)-4-methyl-N-(1-morpholin-4-yl-2-pyrrolidin-1-ylethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-15-4-6-16(7-5-15)24(21,22)18-17(14-19-8-2-3-9-19)20-10-12-23-13-11-20/h4-7H,2-3,8-14H2,1H3/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYPHEUKNIBFSN-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCC2)/N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide](/img/structure/B5845198.png)
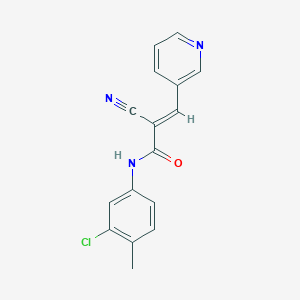

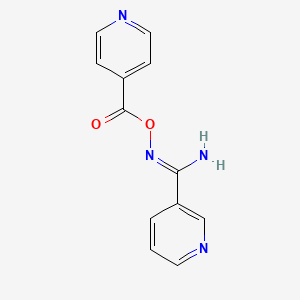
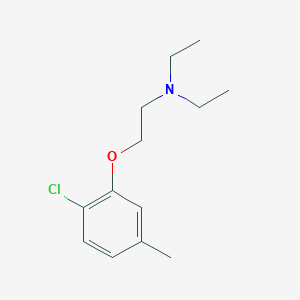
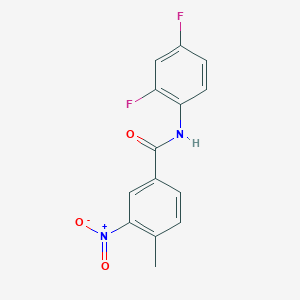

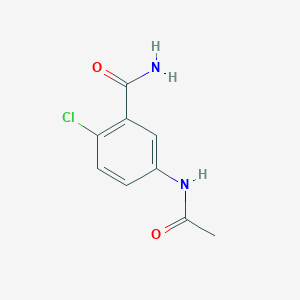
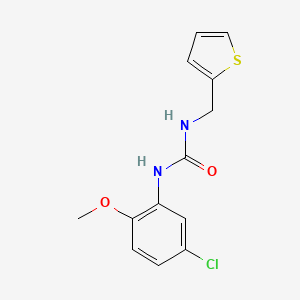

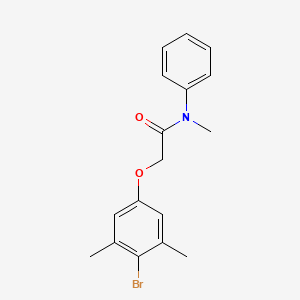
![2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5845263.png)
![N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5845267.png)
